

Spectroscopic Profile of 4-Nitrophenyl phosphorodichloridate: A Technical Guide

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Compound of Interest

Compound Name: 4-Nitrophenyl
phosphorodichloridate

Cat. No.: B1294478

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Nitrophenyl phosphorodichloridate** (CAS No. 777-52-6), a key reagent in organic synthesis, particularly in the preparation of phosphonates and phosphoramidates. This document summarizes its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering detailed experimental protocols and a logical workflow for its analysis.

Spectroscopic Data Summary

The following tables provide a structured summary of the available quantitative spectroscopic data for **4-Nitrophenyl phosphorodichloridate**.

Nuclear Magnetic Resonance (NMR) Data

Parameter	¹ H NMR[1]	¹³ C NMR	³¹ P NMR
Chemical Shift (δ) in ppm	8.353, 7.514	155.5, 145.1, 126.0, 120.6	~ -4.2 (estimated)
Solvent	CDCl ₃	CDCl ₃	CD ₃ CN
Frequency	399.65 MHz	Not Specified	Not Specified
Reference	TMS	TMS	H ₃ PO ₄

Note: The ^{31}P NMR chemical shift is an estimation based on the structurally similar compound, methyl 4-nitrophenyl phosphate[2].

Infrared (IR) Spectroscopy Data

Sample Preparation	Characteristic Peaks (cm^{-1})
KBr Disc[3]	Data Not Available
Nujol Mull[3]	Data Not Available

Mass Spectrometry (MS) Data

Parameter	Value
Molecular Weight	255.98 g/mol
Ionization Mode	Electron Ionization (EI)
Molecular Ion (M^+)	m/z 255
Major Fragments (m/z)	Data Not Available

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.

NMR Spectroscopy

^1H NMR Spectroscopy: A sample of **4-Nitrophenyl phosphorodichloridate** (0.036 g) was dissolved in 0.5 ml of deuterated chloroform (CDCl_3). [1] The spectrum was recorded on a 399.65 MHz NMR spectrometer. [1] Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.

General Protocol for Organophosphorus NMR: For the analysis of organophosphorus compounds, NMR samples are typically prepared by dissolving the analyte in a suitable deuterated solvent at a concentration range of 0.01 to 0.5 mol/L. ^1H , ^{13}C , and ^{31}P NMR spectra can be acquired on a standard multi-nuclear NMR spectrometer. For ^{31}P NMR, 85% phosphoric acid is commonly used as an external reference.

Infrared (IR) Spectroscopy (KBr Disc Method)

- **Sample Preparation:** A small amount of the solid sample is finely ground in an agate mortar and pestle.
- **Mixing:** The ground sample is thoroughly mixed with dry, spectroscopic grade potassium bromide (KBr) powder.
- **Pellet Formation:** The mixture is placed in a die and compressed under high pressure to form a transparent pellet.
- **Analysis:** The KBr pellet is placed in the sample holder of an FT-IR spectrometer and the spectrum is recorded.

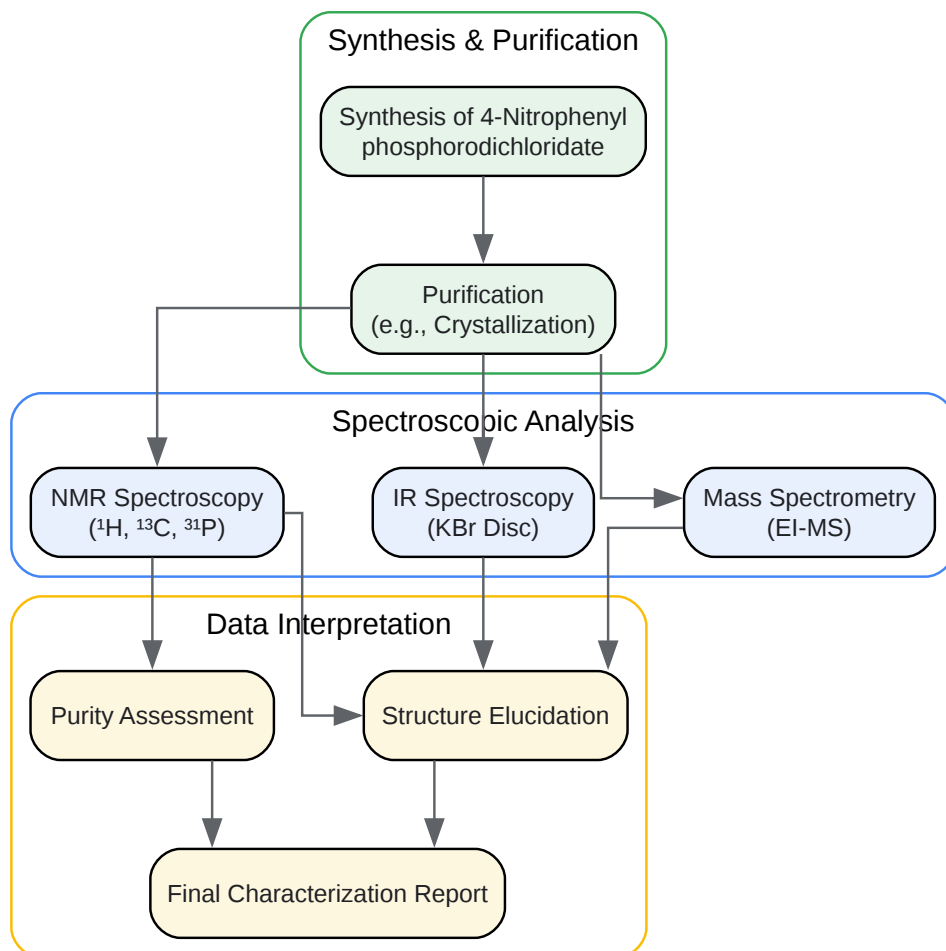
Mass Spectrometry (Electron Ionization)

- **Sample Introduction:** The volatile sample is introduced into the ion source of the mass spectrometer, where it is vaporized.
- **Ionization:** The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M^+).
- **Fragmentation:** The high internal energy of the molecular ion leads to its fragmentation into smaller, characteristic ions.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- **Detection:** The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like **4-Nitrophenyl phosphorodichloridate**.

Workflow for Spectroscopic Analysis of 4-Nitrophenyl phosphorodichloridate



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Caption: Spectroscopic Analysis Workflow.

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References

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